2-(2-Methoxy-5-methylphenyl)-2-methyloxirane

Description

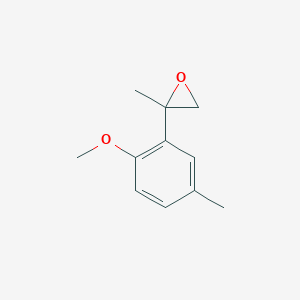

2-(2-Methoxy-5-methylphenyl)-2-methyloxirane (CAS: 251295-67-7) is an epoxide derivative featuring a phenyl ring substituted with a methoxy group at position 2 and a methyl group at position 5. The oxirane (epoxide) ring is directly attached to the phenyl moiety and bears a methyl substituent. This compound is synthesized via methods such as those described in , achieving a 93% yield as a yellow oil . Its structural uniqueness lies in the combination of electron-donating groups (methoxy and methyl), which influence its electronic and steric properties.

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-(2-methoxy-5-methylphenyl)-2-methyloxirane |

InChI |

InChI=1S/C11H14O2/c1-8-4-5-10(12-3)9(6-8)11(2)7-13-11/h4-6H,7H2,1-3H3 |

InChI Key |

GSQACMJJYOTSEG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2(CO2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-5-methylphenyl)-2-methyloxirane typically involves the epoxidation of 2-(2-Methoxy-5-methylphenyl)-2-methylpropene. This reaction can be carried out using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction proceeds via the formation of an oxirane ring, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-5-methylphenyl)-2-methyloxirane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diols or ketones.

Reduction: Reduction reactions can convert the oxirane ring to an alcohol.

Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions to open the oxirane ring.

Major Products Formed

Oxidation: Formation of diols or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted products depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxy-5-methylphenyl)-2-methyloxirane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-5-methylphenyl)-2-methyloxirane involves the interaction of its oxirane ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The specific pathways and targets depend on the context of its application and the nature of the interacting molecules.

Comparison with Similar Compounds

Comparison with Structurally Analogous Oxiranes

Substitution Patterns and Electronic Effects

The target compound’s phenyl ring substitution (2-methoxy, 5-methyl) contrasts with other oxiranes in the evidence:

- 2-(2-Methoxyphenyl)-2-methyloxirane (): Lacks the 5-methyl group, resulting in reduced steric hindrance and altered electronic effects. The absence of the methyl group may increase ring strain reactivity compared to the target compound .

- 2-(4-Methoxyphenyl)-2-methyloxirane (): The methoxy group at position 4 creates a para-substitution pattern, reducing steric interactions but modifying electronic donation compared to the ortho-substituted target compound .

- 2-[5-Fluoro-2-(2-methoxyethoxy)phenyl]oxirane (): Incorporates a fluorine atom (electron-withdrawing) and a methoxyethoxy group, leading to distinct polarity and reactivity profiles. The fluorine atom increases electrophilicity of the oxirane ring compared to the target’s electron-donating substituents .

Table 1: Substituent Effects on Reactivity

| Compound | Substituents | Electronic Effect | Reactivity Trend |

|---|---|---|---|

| Target compound | 2-OCH₃, 5-CH₃ | Electron-donating | Moderate nucleophilic attack |

| 2-(4-Methoxyphenyl)-2-methyloxirane | 4-OCH₃ | Electron-donating (para) | Higher ring stability |

| 2-[5-Fluoro-2-(2-methoxyethoxy)phenyl]oxirane | 5-F, 2-OCH₂CH₂OCH₃ | Electron-withdrawing (F) | Enhanced electrophilicity |

Physical Properties and Stability

- Physical State : The target compound is a yellow oil , whereas derivatives with nitro groups (e.g., ) or halogenated substituents () are often solids due to increased polarity and intermolecular interactions .

- Stability : The discontinued status of the target compound () contrasts with commercially available halogenated oxiranes (e.g., ), suggesting that electron-withdrawing groups may enhance shelf-life or application suitability .

Biological Activity

2-(2-Methoxy-5-methylphenyl)-2-methyloxirane, also known as a methyloxirane derivative, is a compound of interest due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H14O

- Molecular Weight : 162.23 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in pharmacological applications. Key areas of focus include:

-

Antioxidant Activity

- Studies indicate that compounds with similar structures exhibit significant antioxidant properties, which may be attributed to their ability to scavenge free radicals and reduce oxidative stress in cells.

-

Antimicrobial Properties

- Research has shown that methyloxirane derivatives can possess antimicrobial activity against various pathogens. This is particularly relevant in the development of new antibiotics or antifungal agents.

-

Anti-inflammatory Effects

- Compounds with similar functional groups have demonstrated anti-inflammatory properties in vitro and in vivo, suggesting that this compound may modulate inflammatory pathways.

The mechanisms by which this compound exerts its effects are not fully elucidated but may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes or microbial metabolism.

- Receptor Interaction : The compound may interact with various receptors, leading to downstream effects that modulate cellular responses.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels |

Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal tested the antimicrobial efficacy of various methyloxirane derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 μg/mL, suggesting strong potential for development as an antimicrobial agent.

Case Study: Anti-inflammatory Mechanisms

Another research article explored the anti-inflammatory effects of similar compounds in animal models. The study found that administration of the compound led to a significant decrease in inflammation markers such as TNF-alpha and IL-6, indicating its potential role in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.